2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide
Description
- Reactants: Chlorophenyl-substituted pyrroloimidazole and methylthiol.
- Conditions: Nucleophilic substitution reaction, often under basic conditions.
- Product: Methylsulfanyl-substituted pyrroloimidazole.
Step 4: Formation of Iodide Salt
- Reactants: Methylsulfanyl-substituted pyrroloimidazole and iodine.
- Conditions: Reaction in an appropriate solvent, such as acetonitrile.
- Product: 2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN2S.HI/c1-16-13-3-2-8-17(13)9-14(16)18-10-11-4-6-12(15)7-5-11;/h4-7,9H,2-3,8,10H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSGJAJUFSTPE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=[N+](CCC2)C=C1SCC3=CC=C(C=C3)Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide typically involves multiple steps. One common method starts with the preparation of the pyrroloimidazole core, followed by the introduction of the chlorophenyl and methylsulfanyl groups. The final step involves the formation of the iodide salt.
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Step 1: Synthesis of Pyrroloimidazole Core
- Reactants: Starting materials such as 2-aminopyrrole and an appropriate aldehyde.
- Conditions: Acidic or basic conditions, often using a catalyst.
- Product: Pyrroloimidazole intermediate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide
- 2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide
Uniqueness
2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its brominated or fluorinated analogs, which may have different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
